molecular formula C17H16BrN3O2S B11570096 3-amino-N-(4-bromophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(4-bromophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11570096
M. Wt: 406.3 g/mol
InChI Key: QXIYICDZEZYBGF-UHFFFAOYSA-N
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Description

3-amino-N-(4-bromophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of thienopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-bromophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted pyridines and thiophenes. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the amino group.

    Bromination: reactions to add the bromophenyl group.

    Methoxymethylation: to introduce the methoxymethyl group.

    Amidation: reactions to form the carboxamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate reactions.

    Solvents: to dissolve reactants and control reaction rates.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-bromophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-bromophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridines: Such as clopidogrel and prasugrel.

    Bromophenyl derivatives: Compounds with similar bromophenyl groups.

    Methoxymethyl derivatives: Compounds with similar methoxymethyl groups.

Uniqueness

3-amino-N-(4-bromophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C17H16BrN3O2S

Molecular Weight

406.3 g/mol

IUPAC Name

3-amino-N-(4-bromophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C17H16BrN3O2S/c1-9-7-10(8-23-2)13-14(19)15(24-17(13)20-9)16(22)21-12-5-3-11(18)4-6-12/h3-7H,8,19H2,1-2H3,(H,21,22)

InChI Key

QXIYICDZEZYBGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC=C(C=C3)Br)N)COC

Origin of Product

United States

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